molecular formula C21H17NOS B4974263 5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No. B4974263
M. Wt: 331.4 g/mol
InChI Key: WRWCUVXYIFLUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, commonly known as THBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. THBP belongs to the class of benzo[a]phenanthridine alkaloids and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of THBP is not fully understood but is believed to involve the modulation of multiple signaling pathways. THBP has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. THBP also inhibits the activity of Akt and mTOR, two signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects
THBP exhibits a range of biochemical and physiological effects. THBP has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. THBP also reduces inflammation and exhibits antibacterial and antifungal activity. In animal models, THBP has been shown to reduce tumor growth, inflammation, and bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One advantage of using THBP in lab experiments is its broad range of biological activities, which makes it a useful tool for studying multiple disease pathways. THBP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using THBP is its potential toxicity, which may limit its therapeutic applications.

Future Directions

There are several future directions for the study of THBP. One area of interest is the development of THBP derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of THBP and its potential interactions with other signaling pathways. Additionally, the therapeutic potential of THBP in combination with other drugs or therapies should be explored. Finally, the development of novel drug delivery systems for THBP could improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of THBP involves the reaction of 2-thiophenecarboxaldehyde with 2-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield THBP. The purity and yield of THBP can be improved by recrystallization and column chromatography.

Scientific Research Applications

THBP has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. THBP induces apoptosis, inhibits cell proliferation, and suppresses tumor growth by targeting multiple signaling pathways involved in cancer progression.
In addition to its anticancer activity, THBP also exhibits anti-inflammatory and antimicrobial properties. THBP has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. THBP also displays antibacterial and antifungal activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

IUPAC Name

5-thiophen-2-yl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NOS/c23-17-8-3-7-15-19-14-6-2-1-5-13(14)10-11-16(19)22-21(20(15)17)18-9-4-12-24-18/h1-2,4-6,9-12,21-22H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWCUVXYIFLUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CS5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

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